molecular formula C19H19N3O2S3 B3746435 4-(4,4,8-trimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide

4-(4,4,8-trimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide

Cat. No.: B3746435
M. Wt: 417.6 g/mol
InChI Key: JNHSQZTUFBVQJE-UHFFFAOYSA-N
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Description

The compound 4-(4,4,8-trimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide is a heterocyclic sulfonamide featuring a fused thiazoloquinoline core. Key structural elements include:

  • A thiazolo[5,4-c]quinoline scaffold with 4,4,8-trimethyl substituents.
  • A thioxo (C=S) group at position 1 of the thiazole ring.
  • A benzenesulfonamide moiety linked to the heterocyclic core.

Spectral data from similar compounds (e.g., IR absorption at 1247–1255 cm⁻¹ for νC=S) suggest the thione tautomer is dominant, which may influence reactivity and stability .

Properties

IUPAC Name

4-(4,4,8-trimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S3/c1-11-4-9-15-14(10-11)16-17(19(2,3)21-15)26-22(18(16)25)12-5-7-13(8-6-12)27(20,23)24/h4-10,21H,1-3H3,(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHSQZTUFBVQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC=C(C=C4)S(=O)(=O)N)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,8-trimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide typically involves multi-step procedures. One common method involves the cyclization of thioamide with appropriate starting materials under oxidative conditions. For instance, the Jacobsen cyclization of thioamide to the corresponding thiazoloquinoline can be carried out using aqueous potassium ferricyanide as an oxidant . Further functionalization steps, such as N-methylation and condensation with aldehydes, can be employed to obtain the desired compound .

Industrial Production Methods

Techniques such as microwave-assisted synthesis may be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,8-trimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group, forming the corresponding thiazoloquinoline.

    Substitution: The benzenesulfonamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium ferricyanide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazoloquinoline derivatives .

Scientific Research Applications

4-(4,4,8-trimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,4,8-trimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thioxo group and the benzenesulfonamide moiety are likely involved in binding to biological targets, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity (Inferred/Reported)
Target Compound C₂₂H₂₀N₄O₂S₄* ~500 (estimated) 4,4,8-Trimethyl thiazoloquinoline; benzenesulfonamide Unknown (likely varies with substituents)
4-(4,4,6,8-Tetramethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide C₂₃H₂₂N₄O₂S₄ 514.71 4,4,6,8-Tetramethyl thiazoloquinoline; sulfonamide linked to thiazole Not specified (research use only)
4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide C₁₆H₁₄N₃O₃S 328.36 8-Hydroxyquinolinylmethyl amino group; benzenesulfonamide Antimicrobial activity
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Varies by X (H, Cl, Br) ~450–500 Triazole-thione core; 4-(4-X-phenylsulfonyl)phenyl group Not reported (synthetic intermediate)

*Hypothetical formula based on structural analogy to compound.

Key Observations:

Methyl Substituents: The target compound’s 4,4,8-trimethyl configuration differs from the tetramethyl analog in .

Sulfonamide Linkage : Unlike the thiazole-linked sulfonamide in , the target compound’s benzenesulfonamide group may offer distinct electronic properties (e.g., stronger hydrogen-bonding capacity).

Core Heterocycle: The thiazoloquinoline scaffold differs from triazole-thiones () and hydroxyquinoline derivatives (), which may confer unique pharmacological profiles.

Biological Activity

4-(4,4,8-trimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique thiazoloquinoline structure and the presence of a sulfonamide group, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C19H19N3O2S3\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}_{3}

Structural Characteristics

  • Thiazole and Quinoline Moieties : The thiazole ring contributes to the compound's biological activity, particularly in antimicrobial and anticancer applications.
  • Sulfonamide Group : Known for its antibacterial properties, this group enhances the compound's therapeutic potential.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Mechanism of Action : The sulfonamide moiety likely interferes with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.
  • In Vitro Studies : Various studies have shown that related thiazoloquinoline derivatives possess activity against a range of Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies:

  • Cell Proliferation Inhibition : Research indicates that thiazoloquinoline derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism may involve apoptosis induction through interaction with specific cellular pathways.

Case Studies

StudyFindings
Study 1 Identified thiazoloquinoline derivatives with IC50 values in the low micromolar range against cancer cell lines.
Study 2 Demonstrated the ability of related compounds to induce apoptosis in breast cancer cells through caspase activation.

Other Biological Activities

The compound has also been investigated for other biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
  • Antiparasitic Activity : Preliminary studies suggest potential effectiveness against Leishmania species.

The exact mechanism of action for this compound is still under investigation. However, it is believed to involve:

  • Enzyme Inhibition : Interaction with enzymes involved in critical metabolic pathways.
  • Receptor Binding : Potential binding to various receptors implicated in cell signaling pathways related to cancer and infection.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other thiazole and quinoline derivatives:

Compound ClassBiological Activity
ThiazolopyrimidinesAntimicrobial and anticancer activities similar to those observed in thiazoloquinolines.
ThiazoloquinolinesKnown for their diverse biological activities; modifications can enhance potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,8-trimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide
Reactant of Route 2
4-(4,4,8-trimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide

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